4-Morpholinecarbonitrile

Catalog No.
S561443
CAS No.
1530-89-8
M.F
C5H8N2O
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Morpholinecarbonitrile

CAS Number

1530-89-8

Product Name

4-Morpholinecarbonitrile

IUPAC Name

morpholine-4-carbonitrile

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2

InChI Key

BOQOXLAQTDFJKU-UHFFFAOYSA-N

SMILES

C1COCCN1C#N

Synonyms

1-cyanomorpholine, 1-morpholinocarbonitrile, 4-cyanomorpholine, 4-morpholinecarbonitrile, 4-morpholinocarbonitrile

Canonical SMILES

C1COCCN1C#N

4-Morpholinecarbonitrile is an organic compound characterized by the presence of both a morpholine ring and a carbonitrile functional group. It has the chemical formula C5H8N2OC_5H_8N_2O and is often represented structurally as a morpholine derivative where a cyano group is attached to the fourth carbon atom of the morpholine ring. This compound is known for its unique properties derived from the combination of the morpholine structure, which includes a nitrogen atom in a six-membered ring, and the highly reactive carbonitrile group.

Typical of compounds with amine and nitrile functionalities. Notable reactions include:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.
  • Hydrolysis: In the presence of water and acidic or basic conditions, 4-morpholinecarbonitrile can be hydrolyzed to yield corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert the nitrile group into primary amines or alcohols, depending on the reducing agent used .

Research indicates that 4-morpholinecarbonitrile exhibits biological activity, particularly in its potential as an antimicrobial agent. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies. The compound has shown some level of toxicity, being classified as harmful if swallowed or if it comes into contact with skin .

Several methods exist for synthesizing 4-morpholinecarbonitrile:

  • Condensation Reaction: One common method involves reacting morpholine with cyanogen bromide in the presence of potassium hydroxide. This reaction facilitates the formation of 4-morpholinecarbonitrile through nucleophilic substitution .
  • Alternative Synthesis: Another approach includes reacting morpholine with suitable nitriles under controlled conditions to yield 4-morpholinecarbonitrile as a product .

4-Morpholinecarbonitrile finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to form diverse derivatives.
  • Agricultural Chemicals: The compound may be explored for use in developing agrochemicals, particularly fungicides, owing to its biological activity.
  • Organic Synthesis: It acts as a building block in organic synthesis, facilitating the creation of more complex molecules .

Interaction studies involving 4-morpholinecarbonitrile focus on its reactivity with other organic compounds. For instance, it has been shown to react with 2-aminobenzophenones to produce cyclic amines, indicating its utility in constructing more complex molecular architectures . The interactions are significant for understanding its potential applications in medicinal chemistry.

Several compounds share structural similarities with 4-morpholinecarbonitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
MorpholineSix-membered heterocycleBasic amine properties; used as a solvent
PiperidineSix-membered heterocycleMore basic than morpholine; lacks ether functionality
CyanamideSimple nitrileUsed as a fertilizer; less complex than 4-morpholinecarbonitrile
2-AminobenzophenoneAromatic amineReacts with 4-morpholinecarbonitrile for synthesis

4-Morpholinecarbonitrile is unique due to its combination of both morpholine and carbonitrile functionalities, providing distinct reactivity and biological profiles that differ from these similar compounds.

XLogP3

0.2

UNII

J46WIZ61MZ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1530-89-8

Wikipedia

4-morpholinecarbonitrile

Dates

Modify: 2023-08-15

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